
N-Bromo-2,2,2-trifluoroethanimidoyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Bromo-2,2,2-trifluoroethanimidoyl fluoride is a chemical compound known for its unique properties and applications in various fields. It is characterized by the presence of bromine, fluorine, and nitrogen atoms, which contribute to its reactivity and versatility in chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Bromo-2,2,2-trifluoroethanimidoyl fluoride typically involves the reaction of 2,2,2-trifluoroethanimidoyl fluoride with a brominating agent such as N-bromosuccinimide (NBS). The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reactivity and yield of the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, solvent choice, and reaction time, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-Bromo-2,2,2-trifluoroethanimidoyl fluoride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be involved in redox reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out under mild conditions to prevent decomposition of the compound .
Major Products Formed
The major products formed from reactions involving this compound depend on the type of nucleophile used. For example, reactions with amines can yield trifluoroethylamines, while reactions with alcohols can produce trifluoroethyl ethers .
Scientific Research Applications
N-Bromo-2,2,2-trifluoroethanimidoyl fluoride has several applications in scientific research, including:
Biology: The compound is studied for its potential use in modifying biomolecules to enhance their stability and activity.
Medicine: Research is ongoing to explore its potential as a building block for the synthesis of pharmaceuticals with improved pharmacokinetic properties.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which N-Bromo-2,2,2-trifluoroethanimidoyl fluoride exerts its effects involves the transfer of the bromine and trifluoromethyl groups to target molecules. This process typically occurs through nucleophilic substitution reactions, where the bromine atom is replaced by a nucleophile, resulting in the formation of new chemical bonds .
Comparison with Similar Compounds
Similar Compounds
N-Bromo-2,2,2-trichloroethanimidoyl fluoride: Similar in structure but contains chlorine atoms instead of fluorine.
Ethyl bromodifluoroacetate: Contains bromine and fluorine atoms but differs in its ester functional group.
Uniqueness
N-Bromo-2,2,2-trifluoroethanimidoyl fluoride is unique due to the presence of both bromine and trifluoromethyl groups, which impart distinct reactivity and properties compared to other similar compounds. Its ability to introduce trifluoromethyl groups into molecules makes it particularly valuable in synthetic chemistry .
Properties
CAS No. |
89554-90-5 |
---|---|
Molecular Formula |
C2BrF4N |
Molecular Weight |
193.93 g/mol |
IUPAC Name |
N-bromo-2,2,2-trifluoroethanimidoyl fluoride |
InChI |
InChI=1S/C2BrF4N/c3-8-1(4)2(5,6)7 |
InChI Key |
WQZMQEYUWJQLCJ-UHFFFAOYSA-N |
Canonical SMILES |
C(=NBr)(C(F)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.